REACTION_CXSMILES
|
[F:1][C:2]1[C:11]([CH:12]([N:14]2C(=O)C3C(=CC=CC=3)C2=O)[CH3:13])=[C:10]([F:25])[CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[N:7]2.O.NN>CO>[F:1][C:2]1[C:11]([CH:12]([NH2:14])[CH3:13])=[C:10]([F:25])[CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[N:7]2 |f:1.2|
|
Name
|
2-(1-(5,7-difluoroquinolin-6-yl)ethyl)isoindoline-1,3-dione
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
FC1=C2C=CC=NC2=CC(=C1C(C)N1C(C2=CC=CC=C2C1=O)=O)F
|
Name
|
|
Quantity
|
0.38 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
evaporating
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel
|
Type
|
WASH
|
Details
|
eluted with hexane/EtOAc
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C2C=CC=NC2=CC(=C1C(C)N)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 62.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |